Ethyl Violet cation
Description
Structural and Chemical Classification within Triarylmethane Dyes
Ethyl Violet (EV) is a synthetic organic compound chemically classified as a triarylmethane dye. ontosight.aichemsrc.comdawnscientific.comsigmaaldrich.comscientificlabs.comsciencepublishinggroup.commedchemexpress.com Its molecular structure is characterized by a central carbon atom bonded to three aromatic rings, each of which is substituted with diethylamino groups. ontosight.ai This arrangement confers a planar and symmetrical structure to the molecule, contributing to its stability and chromophoric properties. ontosight.ai
Crucially, Ethyl Violet is a cationic dye, meaning it possesses a positive charge. ontosight.aiontosight.ai This positive charge is attributed to a quaternary ammonium (B1175870) group within its structure, enabling it to interact and bind with negatively charged surfaces. ontosight.aiontosight.ai Ethyl Violet is recognized as the ethyl homolog of Crystal Violet, another prominent triarylmethane dye. dawnscientific.comscientificlabs.comsciencepublishinggroup.comchemicalbook.com The molecular formula for the Ethyl Violet cation is C₃₁H₄₂N₃⁺, while its common chloride salt form is C₃₁H₄₂ClN₃. ontosight.aisigmaaldrich.comontosight.aichemimpex.comuni.lunih.gov
Key Chemical Properties of Ethyl Violet (Chloride Salt)
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂ClN₃ | ontosight.aichemimpex.com |
| Molecular Weight | 492.15 g/mol | ontosight.aichemimpex.com |
| CAS Number | 2390-59-2 | sigmaaldrich.comchemimpex.com |
| Color Index Number | 42600 | sigmaaldrich.comchemimpex.com |
| Solubility | Soluble in water (10 mg/mL) | chemicalbook.comfishersci.ca |
Historical Context of Research Applications
Historically, Ethyl Violet has found extensive utility across various scientific and industrial domains. In biological research, it has been widely employed as a biological stain in histology and cytology, facilitating the visualization of cell nuclei and other tissue components. ontosight.aidawnscientific.comscientificlabs.comontosight.aichemicalbook.com Its application extends to the detection of gram-negative bacteria and the staining of specific biological structures like pancreatic tissue and elastin. dawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca
Beyond biological applications, Ethyl Violet has been a staple in the textile industry for dyeing fabrics such as wool, silk, and other protein-based fibers, imparting vibrant and durable colors. ontosight.aidawnscientific.comchemimpex.com Its use also extends to the paper and leather industries. ontosight.ai In analytical chemistry, it has served as a pH indicator, aiding researchers in monitoring acidity levels in various solutions. chemimpex.com Furthermore, Ethyl Violet has been explored for potential pharmaceutical applications, including its investigation as an antiseptic and antifungal agent. ontosight.ai
Significance as a Model Cationic Dye in Chemical Research
Ethyl Violet's significance as a model cationic dye in chemical research stems from its inherent positive charge, which allows for strong interactions with negatively charged substrates. This property makes it particularly useful for studying adsorption phenomena and charge-based interactions. For instance, its ability to bind to negatively charged surfaces like cellulose (B213188) and other polymeric materials has been extensively leveraged in various studies. ontosight.ai
In analytical methodologies, Ethyl Violet is a valuable reagent for the extractive-spectrophotometric determination of anionic surfactants. chemsrc.comdawnscientific.comscientificlabs.commedchemexpress.comchemicalbook.comfishersci.caspectrumchemical.com It is also utilized in the extraction and spectrophotometric determination of copper. dawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca In protein analysis, it is employed alongside anionic dyes like zincon (B94326) as a counterion dye for proteins in SDS-polyacrylamide gel electrophoresis. chemsrc.comdawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca The compound's adsorption characteristics have been a subject of detailed research, particularly concerning its removal from aqueous solutions using various low-cost adsorbents, highlighting its role in environmental remediation studies. sciencepublishinggroup.comijcce.ac.irresearchgate.net
Overview of Key Research Domains
Research involving this compound spans several key domains, reflecting its multifaceted utility in chemical and biological sciences:
Analytical Chemistry: Ethyl Violet is widely used as a reagent for the extractive-spectrophotometric determination of anionic surfactants and copper. chemsrc.comdawnscientific.comscientificlabs.commedchemexpress.comchemicalbook.comchemimpex.comfishersci.caspectrumchemical.com Its function as a pH indicator also falls within this domain. chemimpex.com
Biological and Histological Staining: A primary application is in biological staining for microscopy, including staining cell nuclei, tissue components, pancreatic tissue, and elastin. It is also used for the detection of gram-negative bacteria and the visualization of cellular structures, DNA, and RNA, playing a role in diagnostic procedures. ontosight.aidawnscientific.comscientificlabs.comontosight.aichemicalbook.com
Environmental Science and Wastewater Treatment: Extensive research focuses on the adsorption of Ethyl Violet for its removal from industrial wastewaters. Studies investigate various adsorbents, such as acid and alkali-treated wild carob powder and used black tea leaves, to understand adsorption kinetics, isotherms, and thermodynamics. sciencepublishinggroup.comijcce.ac.irresearchgate.net Additionally, degradation studies, including photocatalytic and gamma radiation-induced degradation, are explored for environmental remediation. nih.govscispace.com
Material Science: Its application in the textile, paper, and leather industries for dyeing underscores its relevance in material science, where its vibrant coloration and stability are valued. ontosight.aidawnscientific.comchemimpex.com
Electrochemistry: Recent research includes the development of electrochemical methods, such as square wave anodic stripping voltammetry, for the sensitive detection of Ethyl Violet dye in aqueous systems. nih.gov
Example Research Findings: Adsorption Capacities of Ethyl Violet
Studies on the adsorption of Ethyl Violet onto various materials demonstrate its behavior as a model cationic dye in wastewater treatment research. For instance, the adsorption efficiency of Ethyl Violet on treated lignocellulosic materials has been investigated, showing varying maximum biosorption capacities depending on the treatment. ijcce.ac.irresearchgate.net
| Adsorbent Type | Treatment | Maximum Biosorption Capacity (mg/g) | pH | Source |
| Wild Carob Powder (Lignocellulosic) | HCl | 170 | 6 | ijcce.ac.irresearchgate.net |
| Wild Carob Powder (Lignocellulosic) | KOH | 130 | 6 | ijcce.ac.irresearchgate.net |
These findings highlight the importance of surface chemistry in the adsorption of cationic dyes like Ethyl Violet, with HCl treatment producing more active acidic surface groups that favor dye adsorption. ijcce.ac.ir
Structure
3D Structure
Properties
CAS No. |
25275-06-3 |
|---|---|
Molecular Formula |
C31H42N3+ |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1 |
InChI Key |
VYYRJGKHDDYUGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
Other CAS No. |
47743-68-0 25275-06-3 |
Origin of Product |
United States |
Methodological Aspects of Research Utilizing Ethyl Violet Cation
Preparation and Characterization of Modified Sorbent Materials for Ethyl Violet Cation Interaction
The development of effective sorbent materials for this compound involves diverse synthesis techniques and thorough characterization to understand their structural and chemical properties.
Organoclays are synthesized by modifying natural clays (B1170129), such as bentonite (B74815), with organic cations, typically quaternary ammonium (B1175870) salts. researchgate.neteeer.org This modification replaces inorganic cations in the interlayer space of the clay with organic ones, enhancing the clay's adsorption capacity for both anionic and cationic dyes. researchgate.neteeer.org
A common method involves dispersing commercial bentonite in deionized water, followed by the slow addition of a surfactant solution (e.g., hexadecyltrimethylammonium bromide (HDTMA)) at a specific ratio relative to the clay's cation exchange capacity (CEC). researchgate.neteeer.orgaidic.it The mixture is then stirred and often sonicated to facilitate the intercalation process. pjoes.com After treatment, the solid phase is separated, washed to remove unreacted surfactant, and dried. aidic.itpjoes.com
Studies have shown that the structure of the organoclay changes with increasing decylamine (B41302) content, transitioning from exterior surface modification to intercalation. mdpi.com Organoclays have demonstrated high adsorption characteristics for Ethyl Violet, with removal efficiencies often exceeding 90% and adsorption capacities ranging from 35 to 85 mg/g. pjoes.com The adsorption rates are typically fast, reaching maximum adsorption within 15 to 80 minutes of contact time. pjoes.com
Metal oxide nanostructures are widely investigated as adsorbents due to their high surface area and tunable properties.
Zinc Oxide (ZnO) Nanostructures: Zinc oxide (ZnO) is an inorganic compound that is insoluble in water and is widely used as an additive in various materials. wikipedia.org ZnO nanostructures are fabricated for their application in dye adsorption, including for dyes like Crystal Violet, which shares cationic characteristics with Ethyl Violet. The adsorption capacity of materials containing ZnO can be influenced by pH, with higher adsorption generally observed at neutral to alkaline pH due to increased negative surface charge. chemmethod.com
Titanium Dioxide (TiO2) Nanostructures: Titanium dioxide (TiO2) is a white solid, insoluble in water, and exists in various crystalline forms, including anatase and rutile. wikipedia.orgfishersci.com TiO2 nanostructures are commonly prepared via methods such as sol-gel or hydrothermal processes. mdpi.comscirp.orgacs.orgnih.gov For example, TiO2 nanospheres can be synthesized hydrothermally using titanium isopropoxide at temperatures around 100 °C. mdpi.com Chitosan can be used as a bio-template in the sol-gel method to increase the surface area and control particle and pore structure, yielding spherical nanoparticles around 25 nm. scirp.org The strong adsorption ability of TiO2 nanoparticles for cationic dyes is often attributed to electrostatic attractions between the negatively charged metal oxide surface and the dye cations. scirp.org
Ho/TiO2 and Mn@SrTiO3 Nanostructures: While specific detailed synthesis protocols for Ho/TiO2 and Mn@SrTiO3 nanostructures explicitly for this compound interaction were not extensively detailed in the provided search results, these materials are generally fabricated using techniques common for metal oxide composite nanostructures, such as hydrothermal synthesis or doping methods. Holmium (Ho) is a rare earth element, and its compounds like holmium(III) nitrate (B79036) hexahydrate are used in various applications, including catalysis and optical materials. americanelements.comontosight.ai Strontium titanate (SrTiO3) is a centrosymmetric paraelectric material with a perovskite structure, often synthesized as nanoparticles with high surface areas. wikipedia.orgamericanelements.comereztech.comcenmed.comamericanelements.com Manganese (Mn) is a transition metal, and its compounds are also explored in material science. fishersci.atfishersci.comamericanelements.com The incorporation of such elements into TiO2 or SrTiO3 matrices aims to enhance their photocatalytic or adsorptive properties, often by modifying band gaps, surface defects, or charge separation efficiency, which can indirectly influence their interaction with cationic species like Ethyl Violet.
Carbon nanomaterials, particularly carbon nanotubes (CNTs), are recognized for their high surface area and versatile surface chemistry. americanelements.comfishersci.cacenmed.comctdbase.orgfishersci.ca Functionalization, such as with carboxyl groups (COOH-fCNTs), is crucial to enhance their dispersibility in aqueous solutions and to introduce specific binding sites for adsorbates. Carboxyl functionalization typically involves acid treatment (e.g., with strong acids like nitric acid or mixtures of nitric and sulfuric acids) to create carboxylic acid groups on the nanotube surface. These acidic groups can then interact with cationic dyes like Ethyl Violet through electrostatic attraction, hydrogen bonding, or π-π stacking interactions. While specific studies on COOH-fCNTs for Ethyl Violet were not detailed in the provided search results, the general principle of functionalizing carbon nanomaterials to improve their interaction with cationic dyes is well-established.
Electrospun nanofiber membranes offer high surface area-to-volume ratios and tunable porosity, making them promising for adsorption applications. The preparation typically involves dissolving a polymer in a suitable solvent to form a viscous solution, which is then electrospun using a high voltage to create continuous nanofibers. These fibers can be further functionalized or incorporated with other active materials (e.g., metal oxides, carbon nanomaterials) to enhance their adsorption capabilities for specific pollutants like this compound. The high porosity and interconnected pore structure of these membranes facilitate efficient mass transfer and provide abundant active sites for dye interaction.
Functionalization of Carbon Nanomaterials (e.g., COOH-fCNTs)
Experimental Design and Optimization in Interaction Studies
Effective removal of this compound necessitates careful experimental design and optimization of parameters that influence the interaction mechanisms.
The pH of the solution is a critical parameter influencing the adsorption of cationic dyes like Ethyl Violet. It affects both the surface charge of the adsorbent material and the ionization state of the dye molecule. Ethyl Violet is a basic dye, meaning it exists predominantly in its cationic form across a wide pH range, particularly below its pKa values (e.g., Crystal Violet, a similar triarylmethane dye, has pKa values around 5.31 and 8.64, indicating it remains largely cationic in typical environmental pH ranges). ijcce.ac.irmdpi.comresearchgate.net
General Observations:
Acidic pH (low pH): At low pH values, the surface of many adsorbents (e.g., metal oxides, clays) tends to be positively charged due to protonation of surface functional groups. This positive charge can lead to electrostatic repulsion with the cationic Ethyl Violet, resulting in lower adsorption efficiency. chemmethod.comijcce.ac.irnih.gov Additionally, competition between H+ ions and the dye cations for available active sites on the adsorbent surface can occur, further reducing adsorption. chemmethod.comnih.gov For example, studies with acid-treated lignocellulosic material showed that at pH < 6.5, the sorbent surface had more positive charges, which did not favor Ethyl Violet adsorption. ijcce.ac.ir However, in some cases, strong acidic conditions might favor H-π interactions between the π aromatic rings of Ethyl Violet and protonated carboxylic groups on the sorbent surface. ijcce.ac.ir
Neutral to Slightly Alkaline pH: As the pH increases, the surface of many adsorbents becomes more negatively charged due to deprotonation of surface functional groups (e.g., hydroxyl groups on metal oxides, silanol (B1196071) groups on clays). This increase in negative charge enhances the electrostatic attraction between the adsorbent surface and the positively charged this compound, leading to increased adsorption capacity. chemmethod.comnih.gov Maximum adsorption for similar cationic dyes like Crystal Violet is often observed in neutral to slightly alkaline conditions (e.g., pH 6.3-7.2 for Crystal Violet on natural and modified clays). chemmethod.com For Ethyl Violet adsorption on acid-treated wild carob powder, maximum biosorption capacities were reported at pH 6. ijcce.ac.ir
Strongly Alkaline pH (high pH): At very high pH values, while the adsorbent surface remains negatively charged, the concentration of hydroxyl ions (OH-) increases significantly. This can lead to competition between OH- ions and the dye for adsorption sites, or in some cases, the formation of less soluble or aggregated forms of the dye, which might reduce adsorption. chemmethod.com However, for strongly cationic dyes, the primary mechanism often remains electrostatic attraction, and high pH generally maintains or improves adsorption unless other factors like dye precipitation or competitive adsorption by other anions become dominant.
Summary of pH Influence on this compound Adsorption:
| pH Range | Adsorbent Surface Charge (Typical) | This compound Charge | Interaction Mechanism (Dominant) | Adsorption Efficiency (Trend) |
| Acidic (low) | Positive/Neutral | Cationic | Electrostatic Repulsion/H+ Competition | Lower |
| Neutral-Alkaline | Negative | Cationic | Electrostatic Attraction | Higher |
| Very Alkaline | Strongly Negative | Cationic | Electrostatic Attraction (potential OH- competition) | High (may plateau or slightly decrease) |
Temperature Effects on Equilibrium and Kinetics
Comprehensive and specific research findings detailing the direct effects of temperature on the equilibrium and kinetics of reactions involving the this compound are not extensively documented in the current literature search. While studies on similar cationic dyes, such as Crystal Violet, often explore temperature as a critical parameter influencing adsorption capacities and reaction rates, specific data for this compound in these contexts were not identified. For instance, some studies on dye adsorption kinetics and thermodynamics, including temperature effects, primarily focus on Crystal Violet researchgate.netgeoscienceworld.orgwaterjournal.org.
However, some research has broadly noted the influence of temperature on the pre- and post-irradiation stability of Ethyl Violet solutions, suggesting that temperature is a factor in its degradation or stability over time scispace.com. This indicates an indirect effect on its concentration and, by extension, its equilibrium and kinetic behavior in certain applications.
Concentration Dependent Phenomena
The concentration of this compound significantly influences its behavior in various systems, particularly concerning adsorption processes and spectroscopic properties.
Adsorption Capacities: Studies on the adsorption of Ethyl Violet (EV) onto acid and alkali-treated wild carob powder, a low-cost adsorbent, have demonstrated a clear dependence on initial dye concentration. The adsorption equilibrium capacity (Qe) of Ethyl Violet was observed to increase with higher initial concentrations of the dye. For instance, when initial concentrations ranged from 30 to 200 mg/L, the adsorption equilibrium increased from 25 to 130 mg/g for the adsorbents (WCKOH and WCHCl). This indicates that the initial dye concentration plays a major role in determining the adsorption capacities of Ethyl Violet onto these materials ijcce.ac.ir. The adsorption process for Ethyl Violet on these materials has been well-described by a pseudo-second-order reaction model, with equilibrium typically achieved within 150 minutes, and a fast adsorption rate observed during the first 100 minutes across different initial dye concentrations (50 to 200 mg/L) ijcce.ac.ir.
The following table illustrates the relationship between initial Ethyl Violet concentration and adsorption capacity on acid and alkali-treated wild carob powder:
| Initial Concentration (mg/L) | Adsorption Equilibrium (Qe) on WCKOH/WCHCl (mg/g) |
| 30 | 25 |
| 200 | 130 |
| Note: Data derived from studies on Ethyl Violet adsorption on wild carob powder. ijcce.ac.ir |
Spectroscopic Changes: The UV-Vis absorption spectra of Ethyl Violet solutions exhibit changes dependent on their concentration. Research has presented absorption spectra for various concentrations of Ethyl Violet, including 10⁻⁵ mol L⁻¹, 10⁻⁴ mol L⁻¹, and 5 × 10⁻⁴ mol L⁻¹. These concentration-dependent spectral variations are crucial for understanding the aggregation behavior or self-association of the dye molecules in solution ijcce.ac.ir.
Electrokinetic Behavior: In studies involving the adsorption of Ethyl Violet by montmorillonite (B579905) clay particles, electrophoretic mobilities were measured across increasing amounts of the cationic dye. For Ethyl Violet, the degree of saturation, which varied from 5 to 130 mmol dye per 100 g clay, influenced the electrophoretic mobilities of the clay-dye mixtures. This highlights how varying concentrations of this compound impact the surface charge and colloidal stability of the adsorbent system cdnsciencepub.com. The presence of excess dye can lead to the adsorption of dimeric cations on the external surfaces of peptized particles cdnsciencepub.com.
Photodeactivation and Temporal Deactivation: The concentration of functional Ethyl Violet can decrease over time due to photodeactivation, particularly when exposed to light. A dose-response relationship has been observed between the duration of light exposure and the decrease in Ethyl Violet concentration. For instance, after 24 hours of fluorescent light exposure at a specific flux density, the concentration of functional Ethyl Violet in pulverized Sodasorb was reduced to 16% of its baseline value. Furthermore, higher light intensity leads to a more rapid decline in Ethyl Violet concentration nih.gov. Ethyl Violet also undergoes temporal deactivation even when stored in the dark after a container is opened, indicating a time-dependent decrease in concentration independent of light exposure nih.gov.
Fundamental Interaction Mechanisms and Theoretical Frameworks
Adsorption Phenomena of Ethyl Violet Cation
The adsorption of this compound (EV) onto various materials is a complex process influenced by multiple interaction mechanisms. These phenomena are critical in environmental remediation and analytical applications.
Cation Exchange Mechanisms on Clay Minerals
The adsorption of cationic dyes, including Ethyl Violet, by clay minerals primarily occurs through cation exchange. In this mechanism, the positively charged dye species displace exchangeable metal cations present in the clay's electrical double layer cdnsciencepub.comcdnsciencepub.comresearchgate.netgrafiati.com. Clay minerals, such as montmorillonite (B579905) and kaolinite (B1170537), possess inherent negative charges due to isomorphic substitutions within their structure, which are compensated by exchangeable cations jwent.net. Studies involving homoionic montmorillonites (e.g., Li, K, Mg, Ba, and Al forms) have demonstrated this exchange, where EV cations replace the pre-existing metallic cations cdnsciencepub.comcdnsciencepub.comresearchgate.net. This process is a significant mode of interaction between aromatic compounds and clay minerals in natural systems like soils and sediments cdnsciencepub.com.
Electrokinetic Studies of Adsorption and Flocculation
Electrokinetic studies, particularly measurements of electrophoretic mobilities, provide insights into the surface charge changes of clay particles upon adsorption of Ethyl Violet. Mixtures of montmorillonite clay (with different exchangeable metal cations) and increasing amounts of EV have shown electrophoretic mobilities varying between -60 × 10⁻⁵ and +40 × 10⁻⁵ cm² s⁻¹ V⁻¹ cdnsciencepub.comcdnsciencepub.comresearchgate.net.
A key aspect of these studies is the connection between the isoelectric point (IEP), maximum flocculation, and dye adsorption parameters cdnsciencepub.comcdnsciencepub.comresearchgate.net. The degree of saturation at which the IEP occurs decreases with an increasing valency of the metal cations cdnsciencepub.comcdnsciencepub.com. An important adsorption parameter identified is the "transition saturation" (TS), which denotes the saturation point beyond which organophilic attractions contribute to adsorption, in addition to electrical and π-interactions cdnsciencepub.comcdnsciencepub.comgrafiati.com. Research has indicated that maximum flocculation often occurs before the IEP, while the IEP is reached at saturations similar to the TS for most cations, suggesting distinct adsorption phenomena and particle associations cdnsciencepub.comcdnsciencepub.com.
Table 1: Electrophoretic Mobility of Montmorillonite Clay with Cationic Dyes
| Dye | Electrophoretic Mobility Range (cm² s⁻¹ V⁻¹) | Adsorbent | Reference |
| Ethyl Violet (EV) | -60 × 10⁻⁵ to +40 × 10⁻⁵ | Montmorillonite | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| Crystal Violet (CV) | -60 × 10⁻⁵ to +40 × 10⁻⁵ | Montmorillonite | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
Role of π-Interactions in Adsorption Processes
Beyond cation exchange, π-interactions play a significant role in the adsorption of Ethyl Violet. These interactions occur between the aromatic rings of the organic dye and the oxygen planes of aluminosilicate (B74896) platelets in clay minerals cdnsciencepub.comcdnsciencepub.comresearchgate.net. The appearance of a metachromatic, or blue-shifted band, in the visible spectrum is often attributed to these π-interactions and the adsorption of aggregated dye cations within the interparticle space of flocs cdnsciencepub.com. Furthermore, H-π interactions between the aromatic rings of EV and -COOH and -OH groups of biosorbents have been identified as a mechanism for EV removal researchgate.net.
Adsorption Isotherms and Kinetic Models
The adsorption of Ethyl Violet can be described by various isotherm and kinetic models, which elucidate the equilibrium and rate characteristics of the adsorption process. For the removal of EV by lignocellulosic materials like wild carob, the adsorption process has been well described by a pseudo-second-order reaction model researchgate.net. The equilibrium data for EV adsorption on such materials were accurately expressed by the Sips and Langmuir models researchgate.net.
However, for other modified clays (B1170129) (organoclays) used for the adsorption of brilliant green, Ethyl Violet, and allura red dyes, the adsorption kinetic study indicated that the dye removal process is primarily governed by a pseudo-first-order mechanism pjoes.compjoes.com. This suggests that the dominant kinetic model can vary depending on the specific adsorbent material and its surface properties.
Table 2: Adsorption Models for this compound
| Adsorbent Type | Kinetic Model(s) | Isotherm Model(s) | Reference |
| Wild Carob (Lignocellulosic) | Pseudo-second-order | Sips, Langmuir | researchgate.net |
| Organoclays | Pseudo-first-order | Not specified | pjoes.compjoes.com |
Influence of Surface Charge and Point of Zero Charge (PZC)
The surface charge of an adsorbent and its Point of Zero Charge (PZC) significantly influence the adsorption of cationic dyes like Ethyl Violet. The initial pH of the solution is a critical parameter as it affects the ionization state of the dye molecules and the charge of the adsorbent surface cambridge.orgmdpi.com.
For cationic dyes, adsorption is generally favored when the adsorbent surface carries a negative charge cambridge.orgmdpi.comresearchgate.net. This typically occurs at pH values higher than the adsorbent's PZC (pH > PZC), leading to enhanced electrostatic attraction between the positively charged dye cations and the negatively charged surface cambridge.orgmdpi.comresearchgate.net. Conversely, at pH values below the PZC, the adsorbent surface may become positively charged, leading to repulsive forces and a decrease in adsorption efficiency cambridge.orgmdpi.com.
Ion-Association Complex Formation
This compound is known to form ion-association complexes with various anionic species, a property widely utilized in analytical chemistry. In weak acid media, Ethyl Violet reacts with anionic surfactants (ASF) to form ion-association complexes, which results in a notable increase in Resonance Rayleigh Scattering (RRS) and the appearance of new RRS spectra with maximum peaks at 330 nm and 508 nm researchgate.net. This phenomenon is attributed to the formation of a hydrophobic liquid-solid interface when the neutralized ion-association complex forms, which enhances the RRS signal .
Furthermore, Ethyl Violet has been employed in the solvent extraction and spectrophotometric determination of copper. This method involves the reduction of copper(II) to copper(I), followed by the formation of dichlorocuprate(I) which then forms an ion associate with Ethyl Violet. This complex can be extracted into toluene (B28343), allowing for the spectrophotometric determination of copper by measuring absorbance at 612 nm rsc.org. Studies have shown that a 1:1 ion-association complex can be formed between Ethyl Violet and compounds like emodin (B1671224), leading to significant enhancement of RRS, frequency doubling scattering (FDS), and second-order scattering (SOS) rsc.org.
Table 3: Characteristics of Ethyl Violet Ion-Association Complexes
| Complexing Agent | Medium/Conditions | Analytical Application | RRS Max Wavelengths (nm) | Stoichiometry | Reference |
| Anionic Surfactants | Weak acid media | Resonance Rayleigh Scattering | 330, 508 | Not specified | researchgate.net |
| Dichlorocuprate(I) | Solvent extraction | Spectrophotometric Determination of Copper | 612 (Absorbance) | Not specified | rsc.org |
| Emodin | pH 7.0 BR buffer | Resonance Rayleigh Scattering, FDS, SOS | 340, 528, 341 | 1:1 | rsc.org |
Stoichiometry and Stability of Ion-Association Complexes
The this compound readily forms ion-association complexes, particularly with anionic species, a phenomenon often exploited in analytical chemistry. In weak acid media, anionic surfactants (ASF) react with Ethyl Violet to form such complexes, leading to a notable increase in resonance Rayleigh scattering (RRS) and the appearance of new RRS spectra researchgate.net. This interaction forms the basis for highly sensitive analytical methods.
Detailed research has explored the formation of ternary ion-association complexes involving Ethyl Violet. For instance, tetracycline (B611298) antibiotics (TCs) like doxycycline (B596269) (DOTC), oxytetracycline (B609801) (OTC), tetracycline (TC), and chlortetracycline (B606653) (CTC) react with sodium tungstate (B81510) to form anion chelates. These chelates subsequently interact with Ethyl Violet, resulting in significant enhancements of RRS intensities and the emergence of new RRS spectra with maximum peaks around 328 nm sioc-journal.cn. The composition of these ternary complexes has been investigated to understand their structure and reaction mechanisms sioc-journal.cn.
The high sensitivity of methods based on these ion-association complexes is evident in their low detection limits for various analytes.
Table 1: Detection Limits for Ion-Association Complexes with Ethyl Violet
| Analyte (Anionic Surfactant) | Detection Limit (µg/L) researchgate.net |
| Sodium Dodecylbenzene Sulfonate (SDBS) | 1.1 |
| Sodium Dodecyl Sulfate (B86663) (SDS) | 2.5 |
| Sodium Lauryl Sulfate (SLS) | 270 |
| Analyte (Tetracycline Antibiotic) | Detection Limit (ng/mL) sioc-journal.cn |
| Doxycycline (DOTC) | 14.1 |
| Oxytetracycline (OTC) | 23.5 |
| Tetracycline (TC) | 24.4 |
| Chlortetracycline (CTC) | 36.6 |
Electrostatic and Hydrophobic Contributions to Complexation
The complexation of this compound is significantly influenced by both electrostatic and hydrophobic interactions. As a cationic dye, Ethyl Violet possesses a positive charge, which facilitates its binding to negatively charged surfaces and molecules ontosight.aiontosight.ai. This electrostatic attraction is a primary driving force in its interactions with various substrates, including biological samples like DNA and RNA ontosight.ai.
Beyond electrostatic forces, hydrophobic interactions play a crucial role, particularly in the formation of ion-association complexes with large organic anions. The bulky nature of the Ethyl Violet dye contributes to hydrophobic interactions with detergents and anionic surfactants, leading to observable changes in absorption spectra rsc.org. These hydrophobic interactions, alongside electrostatic attraction, are key mechanisms in the adsorption of cationic dyes onto various materials, such as nanocomposites for dye removal mdpi.comrsc.org. For instance, the adsorption of crystal violet, a close homolog, onto Saccharomyces cerevisiae involves complexation and electrostatic attraction, with hydrophobic-hydrophobic interactions also contributing to binding with hydrophobic parts of adsorbents redalyc.orgnih.gov.
Influence of Solvent Polarity and Ionic Strength
Solvent polarity exerts a considerable influence on the spectroscopic properties and complexation behavior of the this compound. Studies on triarylmethane dyes, including Ethyl Violet, demonstrate that polar solvents induce significant changes in their electronic absorption spectra researchgate.net. These changes suggest the presence of specific interactions between the dye and the surrounding solvent molecules researchgate.net. The position of the maximum absorption band for similar cationic dyes has been observed to shift towards shorter wavelengths as the dielectric constant of the solvent increases, indicating a dependence on solvent polarity ajrsp.com. In nonpolar solvents, the electrostatic interactions between the dye cation and its counterion are more pronounced, leading to the formation of ion-pairs. Conversely, in polar solvents, these interactions are substantially reduced due to solvent screening effects, which can minimize symmetry breaking within the dye molecule chemrxiv.orgnih.gov.
Ionic strength is another critical factor affecting the formation and stability of ion-association complexes involving Ethyl Violet. Research on the reaction between anionic surfactants and Ethyl Violet highlights ionic strength as one of the key factors influencing the ion-association reaction researchgate.net. Variations in ionic strength can alter the electrostatic environment around the charged dye molecules and their anionic partners, thereby impacting the extent and nature of complex formation.
Supramolecular Interactions
Cation-π Interactions in Molecular Recognition Systems
Cation-π interactions are a significant class of non-covalent forces that contribute to the molecular recognition systems involving the this compound. This interaction arises from the electrostatic attractive force between a cation and the electron-rich π-system of an aromatic ring researchgate.net. While electrostatic forces are primary, the polarizability of the π-system also plays an important role in the formation of this interaction researchgate.net.
In the context of Ethyl Violet, cation-π interactions have been observed in its adsorption onto clay minerals. Specifically, in montmorillonite systems, the metachromasy exhibited by Ethyl Violet (and its homolog crystal violet) is attributed to π-electron interactions between the dye cations and the oxygen plane of the alumino-silicate layers akjournals.comakjournals.com. This highlights how the delocalized π-electrons of the triarylmethane structure of Ethyl Violet can engage in favorable interactions with electron-rich aromatic or pseudo-aromatic surfaces, influencing its binding and spectral properties in complex environments.
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)
This compound participates in host-guest chemistry, particularly with macrocyclic receptors such as cyclodextrins. Cyclodextrins are known for their ability to form inclusion complexes by encapsulating hydrophobic guest molecules within their cavities google.comacs.orgwiserpub.comgoogle.com. The stability of these complexes is largely dependent on how well the guest molecule fits into the cyclodextrin (B1172386) cavity google.comgoogle.com.
Studies have investigated the interaction of Ethyl Violet with β-Cyclodextrin (β-CD), especially in the context of photocatalytic decoloration. The addition of β-CD to a titanium dioxide (TiO2) system significantly enhances the photocatalytic decoloration efficiency of Ethyl Violet dye under UV-A light irradiation nih.govebi.ac.uk. This suggests that β-CD facilitates the interaction or degradation process, likely through the formation of an inclusion complex that brings the dye into closer proximity or alters its reactivity. The complexation patterns between Ethyl Violet and β-CD have been confirmed using spectroscopic techniques such as UV-Visible and FT-IR nih.govebi.ac.uk. The encapsulation of hydrophobic dyes within the β-CD cavity primarily occurs via hydrophobic-hydrophobic interactions acs.org.
Aggregation Behavior and Metachromasy in Solution and on Surfaces
The this compound exhibits distinct aggregation behavior, leading to a phenomenon known as metachromasy. Metachromasy refers to the change in the color of a dye solution, or the color of stained tissue, that is dependent on the dye's concentration or its interaction with certain substances (chromotropes) akjournals.comakjournals.comresearchgate.net. For Ethyl Violet, this means its perceived color can shift based on its aggregation state.
In solution, the self-association of dye molecules occurs due to strong intermolecular attractive forces, such as van der Waals-like interactions pradeepresearch.org. These aggregates exhibit different absorption bands compared to the monomeric species pradeepresearch.org. When Ethyl Violet adsorbs onto surfaces, such as clay minerals like kaolinite, metachromasy is observed. In the kaolinite system, this phenomenon arises from the association (dimerization and polymerization) of the cationic dye molecules on the external surface of the clay akjournals.comakjournals.com. These aggregated species can form different types of aggregates, notably H-aggregates and J-aggregates.
H-aggregates are characterized by a hypsochromic (blue) shift in their absorption spectrum relative to the monomeric dye pradeepresearch.orgacs.orgucla.eduresearchgate.net. This blue shift is often accompanied by a decrease in fluorescence quantum yield and a large Stokes shift pradeepresearch.orgacs.org. J-aggregates , on the other hand, display a bathochromic (red) shift in their absorption spectrum pradeepresearch.orgacs.orgucla.eduresearchgate.net. J-aggregates are typically associated with a small Stokes shift and a high fluorescence quantum yield pradeepresearch.orgacs.org.
The formation of these aggregates and the resulting metachromasy are influenced by factors such as dye concentration, the nature of the solvent, and the properties of the surface or chromotrope akjournals.comakjournals.comresearchgate.netpradeepresearch.orgrsc.org. The π-electron interactions between parallel adsorbed aromatic species are a key factor in the formation of these aggregates on surfaces like kaolinite akjournals.com.
Symmetry Breaking and Environmental Perturbations
The this compound (EV+), a member of the triarylmethane dye family, possesses an inherent D3 symmetry in its ideal gas-phase configuration. However, in solution and various condensed phases, this symmetry is highly susceptible to perturbation by its surrounding environment. These environmental perturbations lead to symmetry breaking, which significantly influences the electronic structure and, consequently, the spectroscopic properties of the dye researchgate.netcapes.gov.brrsc.org.
Solvent Effects and Spectroscopic Manifestations
One of the most prominent environmental factors affecting the this compound is the solvent. Studies on highly symmetric triarylmethane dyes, including Ethyl Violet, demonstrate that their electronic spectra exhibit dramatic changes in various polar solvents researchgate.netcapes.gov.br. The appearance of a distinct shoulder on the short-wavelength side of the maximum absorption band, particularly observed in polar solvents, is a key spectroscopic manifestation of this symmetry breaking researchgate.net.
This phenomenon is attributed to specific solute-solvent interactions that effectively lower the symmetry of the this compound in solution researchgate.net. The magnitude of the splitting between the overlapped absorption bands is directly dependent on the solvatochromic properties of the medium researchgate.net. Researchers hypothesize that these solute-solvent interactions induce an intermolecular Jahn-Teller-like effect, where the fluctuating electrostatic potential of the disordered solvent environment perturbs the dye's electronic states, leading to a splitting of nominally degenerate excited states rsc.orgrsc.orgresearchgate.net. This effect is more pronounced in polar solvents where the dye cation is well-solvated, and the electrostatic field of the solvent molecules plays a significant role rsc.org. In contrast, in less polar solvents like toluene, the counterion may remain in close proximity to the EV+ cation, forming a contact ion-pair, which can also contribute to the observed spectral splitting rsc.org.
The absorption maximum of this compound varies depending on the solvent, reflecting these environmental interactions. For instance, in an aerated aqueous solution at pH 4.5, the primary absorption band is observed at a different wavelength compared to a dimethyl sulfoxide (B87167) (DMSO) solution scispace.com.
Table 1: Absorption Maxima of this compound in Different Solvents
| Solvent | pH (if specified) | Absorption Maximum (nm) | Reference |
| Aqueous | 4.5 | 593 | scispace.com |
| DMSO | Not specified | 603 | scispace.com |
Note: This table presents data extracted from scientific literature and is designed to illustrate how specific data points would be presented in an interactive format, allowing for sorting or filtering in a dynamic application.
Further research indicates that spectral red shifts in both absorption and fluorescence spectra occur as solvent polarity increases researchgate.net. Temperature also plays a role; in alcoholic solutions, a decrease in temperature can lead to a reduction in solvent-solute interaction, possibly due to increased self-association of solvent molecules, which impacts the spectral behavior cdnsciencepub.com.
Aggregation and Surface Interactions
Beyond simple solvation, the this compound's environment can also involve more complex interactions such as aggregation or adsorption onto surfaces. In more concentrated solutions, triarylmethane dyes like Ethyl Violet can undergo aggregation, which alters their spectroscopic properties capes.gov.brcdnsciencepub.com.
Studies on the adsorption of Ethyl Violet by montmorillonite clay particles reveal different types of interactions and resulting spectral shifts cdnsciencepub.com. For example, monomeric cationic species can be located within the interlayer space of the clay, an environment with distinct polarity from the aqueous phase, leading to a red shift in the absorption spectrum cdnsciencepub.com. Dimeric cations may also form and adsorb on the external surfaces of particles cdnsciencepub.com. These varied adsorption phenomena and particle associations underscore how the immediate chemical environment, including surface interactions, can significantly perturb the electronic structure of the this compound cdnsciencepub.com.
Interactions with Other Chemical Species
The presence of other chemical species can also induce environmental perturbations and symmetry breaking in the this compound. For instance, the interaction between Ethyl Violet and emodin in a buffered medium results in the formation of a 1:1 ion-association complex rsc.org. This complex formation not only leads to changes in the absorption spectra but also significantly enhances light scattering signals, indicating a substantial alteration of the dye's electronic and structural properties due to the new intermolecular association rsc.org.
Furthermore, the catalytically active form of Ethyl Violet can be generated from its leuco form (Leuco Ethyl Violet) in the presence of biological aggregates like amyloid. This specific interaction highlights how the local chemical environment provided by such aggregates can facilitate the formation and activity of the this compound, implying environmental sensitivity relevant to its function researchgate.netnih.gov.
Environmental Remediation and Degradation Research
Photocatalytic Degradation of Ethyl Violet Cation
Photocatalytic degradation utilizes semiconductor materials to initiate chemical reactions that break down organic pollutants like this compound under light irradiation. This process is highly efficient and can lead to the complete mineralization of the dye.
Utilization of Semiconductor Photocatalysts (e.g., ZnO, TiO2, Ho/TiO2, Mn@SrTiO3)
Various semiconductor photocatalysts have been investigated for their efficacy in degrading this compound. Zinc oxide (ZnO) has demonstrated high photocatalytic activity, sometimes surpassing that of titanium dioxide (TiO2) cenmed.comfishersci.no. For instance, a study reported 99.9% removal of Ethyl Violet using 0.5 g/L ZnO nanoparticles under 365 nm UV illumination after 5 hours of irradiation cenmed.com. TiO2 is also a widely utilized photocatalyst for the removal of aqueous pollutants, capable of achieving complete degradation of Ethyl Violet, although it may take a longer irradiation time and can result in the formation of numerous byproducts cenmed.comfishersci.fiamericanelements.com.
Modified titanium dioxide catalysts, such as Holmium-doped TiO2 (Ho/TiO2), have been developed to enhance degradation rates, with studies indicating that a basic medium is more favorable for higher degradation efficiency fishersci.fi. Another promising material is Manganese-doped Strontium Titanate (Mn@SrTiO3), which has shown potential for Ethyl Violet degradation under simulated solar light, achieving 68% degradation over 180 minutes.
Effect of UV Light Irradiation Conditions (Anaerobic vs. Aerobic)
The conditions of UV light irradiation significantly influence the photocatalytic degradation pathways of this compound. While photocatalytic degradation is often associated with photooxidation, studies have explored the process under anaerobic conditions. Research on TiO2-mediated photocatalysis of Ethyl Violet under anaerobic conditions revealed the formation of both photocatalytic reduction and oxidation intermediates fishersci.fi. This finding suggests that the degradation efficiency is not solely dependent on the concentration of oxygen molecules, challenging conventional assumptions and proposing a novel degradation mechanism involving competitive pathways: cleavage of the conjugated chromophore structure by photocatalytic reduction, cleavage by photocatalytic oxidation, and N-de-ethylation of the chromophore skeleton fishersci.fi.
Influence of Catalyst Loading and Solution pH on Degradation Efficiency
The efficiency of photocatalytic degradation is highly dependent on parameters such as catalyst loading and solution pH.
Catalyst Loading: For ZnO, the degradation rate of Ethyl Violet typically increases linearly with increasing catalyst concentration up to an optimal point, beyond which further increases can lead to a decrease in efficiency. This reduction is often attributed to factors such as increased turbidity, which limits light penetration, and the agglomeration of catalyst particles, reducing the available active surface area cenmed.com. For example, studies on other dyes with ZnO showed that increasing catalyst dosage beyond an optimal level (e.g., 3840 ppm for Reactive Violet 5) did not result in increased efficiency due to decreased light penetration and increased light scattering. Similarly, for TiO2, the efficiency of photocatalytic degradation generally increases with the amount of photocatalyst used americanelements.com.
Solution pH: The pH of the reaction mixture plays a crucial role in the photocatalytic degradation of this compound, as it affects the surface charge of the catalyst and the speciation of the dye molecules. For ZnO, the degradation rate of Ethyl Violet has been observed to remain relatively constant as the pH increases, but a significant reduction in the degradation rate was noted at acidic pH values (e.g., pH 3). In contrast, for other dyes, an increase in pH (e.g., to pH 10) can accelerate degradation, while lower pH values can decrease it. For Ho/TiO2, a basic medium has been found to be more suitable for achieving a higher degradation rate of Ethyl Violet fishersci.fi. For cationic dyes like Crystal Violet, which share structural similarities with Ethyl Violet, higher pH values (e.g., pH 8) can enhance degradation due to electrostatic attraction between negatively charged catalyst sites and positively charged dye molecules. However, extremely high pH can lead to the formation of leuco compounds, reducing degradation efficiency.
Adsorption-Based Removal of this compound from Aqueous Systems
Adsorption is a widely recognized and cost-effective method for removing dyes from wastewater, relying on the adherence of pollutant molecules to the surface of an adsorbent material.
Application of Natural and Modified Clay Minerals
Clay minerals are effective adsorbents for contaminants in aqueous effluents due to their large surface area and high cation exchange capacity. However, natural clay materials often exhibit hydrophilic properties, which limit their effectiveness in removing organic pollutants like this compound. To overcome this limitation, natural clays (B1170129) are frequently modified to produce organoclays, which possess enhanced affinity for organic compounds.
Studies have demonstrated the successful application of modified clays for the removal of Ethyl Violet. For instance, clays modified with surfactants such as hexadecylpyridinium chloride, cetyltrimethylammonium bromide, and sodium dodecyl sulfate (B86663) have shown high adsorption characteristics, achieving over 90% removal of Ethyl Violet and other dyes. The adsorption capacities observed ranged from 35 to 85 mg/g. The adsorption process on these modified clays is typically fast, with maximum adsorption occurring within 15 to 80 minutes of contact time.
The adsorption of Ethyl Violet onto montmorillonite (B579905) clay, a common type of clay mineral, is believed to occur initially through ion exchange, followed by specific adsorption mechanisms involving π-electron interactions and hydrogen bonding with the clay particle surface. Kinetic studies often reveal that the dye removal process by modified clays is primarily governed by a pseudo-first-order mechanism. Furthermore, composite materials like ZnO-supported natural volcanic Algerian clay (ZnO/CNA) have also been explored, demonstrating a high adsorption capacity for similar dyes (e.g., 74.63 mg/g for Crystal Violet) and also contributing to enhanced photocatalytic degradation.
Use of Regenerated Spent Bleaching Earth
Regenerated spent bleaching earth (RSBE) has been explored as an adsorbent for the removal of Ethyl Violet (EV) from aqueous solutions. Studies have shown that the adsorption process of Ethyl Violet onto RSBE can be effectively described by the pseudo-second-order reaction model. researchgate.net Both the Langmuir and Freundlich isotherm models have been found to fit the equilibrium adsorption data well. researchgate.net Thermodynamic evaluations indicate that the adsorption of Ethyl Violet onto RSBE is an endothermic process. researchgate.net
Coagulation and Flocculation Processes
Coagulation and flocculation processes have demonstrated high efficacy in removing Ethyl Violet dye from aqueous systems. Carboxymethylated xylan (B1165943) (CMX) has been successfully applied as a coagulant, achieving over 95% dye removal from simulated dye solutions. researchgate.net The primary mechanism for the interaction between the dye and CMX is charge neutralization. researchgate.net Similarly, phosphorylated xylan has been utilized as a flocculant, resulting in 96.5% dye removal from a 100 mg/L solution of Ethyl Violet. mdpi.com This process was found to be most effective at pH 9 and 30 °C, with charge neutralization being the main interaction mechanism. mdpi.com Oxidized lignin, derived from thermomechanical pulp, has also been employed as a flocculant for Ethyl Violet, achieving dye removals in the range of 70-80 wt.%. researchgate.net An electrokinetic study involving montmorillonite clay particles revealed that maximum flocculation of Ethyl Violet occurs before the isoelectric point (IEP), and the IEP is reached at similar saturations to the transition saturation (TS), where organophilic attractions contribute to adsorption. cdnsciencepub.com
Adsorption Capacity and Efficiency Parameters
The adsorption of Ethyl Violet has been investigated using various low-cost adsorbents, with detailed analysis of their capacity and efficiency parameters.
Table 1: Adsorption Capacities of Different Adsorbents for Ethyl Violet
| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Conditions | Reference |
| Used Black Tea Leaves (UBTL) | 91.82 | Determined from Langmuir plot | mdpi.com |
| Acid-treated Wild Carob (WCHCl) | 170 | pH 6 | d-nb.infotandfonline.com |
| Alkali-treated Wild Carob (WCKOH) | 130 | pH 6 | d-nb.infotandfonline.com |
Adsorption kinetics for Ethyl Violet on these materials often follow the pseudo-second-order model. researchgate.netmdpi.comd-nb.info Equilibrium data are frequently well-described by Langmuir and Freundlich isotherm models. researchgate.netmdpi.comd-nb.infomdpi.com Thermodynamic studies indicate that the adsorption of Ethyl Violet on adsorbents like used black tea leaves is feasible, spontaneous, and endothermic. mdpi.com The solution pH significantly influences adsorption efficiency; for used black tea leaves, minimum adsorption was observed at neutral pH, with maximum adsorption occurring under basic or acidic conditions. mdpi.comresearchgate.net For wild carob, a pH of 6 yielded the highest adsorption capacities. d-nb.infotandfonline.com
Electrochemical Degradation Studies
Electrochemical methods have been explored for the degradation of Ethyl Violet. Photocatalytic degradation of Ethyl Violet using Ho/TiO2 nanoparticles, monitored electrochemically, has shown promising results. nih.govresearchgate.netresearchgate.netpcbiochemres.comacs.org The degradation process typically follows first-order kinetics. nih.govresearchgate.netpcbiochemres.com A basic medium is more conducive to a higher degradation rate of Ethyl Violet compared to acidic or neutral media. nih.govresearchgate.netresearchgate.net In one study, 96% degradation of Ethyl Violet was achieved within 30 minutes using Ho/TiO2 nanoparticles under sunlight in a basic solution. researchgate.netpcbiochemres.com
Table 2: First-Order Kinetic Rate Constants for Ethyl Violet Degradation by Ho/TiO2 Nanoparticles
| Medium | Rate Constant (min⁻¹) | Reference |
| Acidic | 0.009 | researchgate.net |
| Neutral | 0.033 | researchgate.net |
| Basic | 0.11 | researchgate.net |
Degradation Mechanisms and Intermediate Identification
The degradation of Ethyl Violet proceeds through complex mechanisms involving the transformation of its molecular structure. These mechanisms have been extensively studied using advanced analytical techniques such as high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (HPLC-PDA-ESI-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The degradation typically occurs via competitive reactions, primarily N-de-ethylation and the destruction of the chromophore structure through oxidative pathways. researchgate.netresearchgate.net
During the photocatalytic degradation of Ethyl Violet, both photoreduction and photooxidation intermediates have been identified, particularly in TiO2-mediated processes under anaerobic conditions. A series of N-de-ethylated and N-hydroxyethylated intermediates are commonly formed. researchgate.netresearchgate.net Key intermediates identified include 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4′-diethylaminobenzophenone (DDBP), along with their N-de-ethylated derivatives. researchgate.net Further degradation of these intermediates can lead to smaller molecules such as N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid, which can eventually be mineralized to carbonate and nitrate (B79036) ions. researchgate.net
N-de-ethylation is a prominent degradation pathway for Ethyl Violet, occurring in a stepwise manner. This process involves the sequential removal of ethyl groups, leading to the formation of mono-, di-, tri-, tetra-, penta-, and hexa-ethylated Ethyl Violet species. researchgate.net This stepwise removal is characterized by a blue shift in the maximum absorbance wavelength of the separated intermediates. researchgate.net The N-de-ethylation process can be initiated by the formation of a nitrogen-centered radical. researchgate.net Additionally, hydroxylation of the N-ethyl group can occur, leading to the formation of N-hydroxyethylated intermediates. researchgate.netresearchgate.net
Aromatic Ring Opening and Carbon Oxidation Products
The degradation of the this compound involves the opening of its aromatic rings and subsequent oxidation of carbon atoms, leading to the formation of smaller, less complex molecules. This process is a crucial step towards the complete mineralization of the dye. Studies on the degradation of Ethyl Violet and related triphenylmethane (B1682552) dyes have identified aromatic ring opening as a possible degrading mechanism, alongside demethylation and de-ethylation ebi.ac.uk.
During degradation, the breakdown of the aromatic fragments within the dye molecule occurs, eventually leading to the formation of carboxylic acids mdpi.com. These carboxylic acids represent intermediate products that can be further oxidized, ultimately yielding carbon dioxide and water as final mineralization products mdpi.comuni.edu. The progressive decrease in absorbance in the ultraviolet (UV) region, specifically around 250 nm or 300 nm, serves as an indicator of the degradation of these aromatic fragments and their by-products mdpi.com. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in characterizing the various intermediate products formed during these processes, providing insights into the degradation pathways ebi.ac.ukmdpi.com.
Table 1: Representative Carbon Oxidation Products and Analytical Detection
| Degradation Stage | Key Products/Indicators | Analytical Technique | Reference |
| Initial Breakdown | Aromatic fragment degradation | UV-Vis Spectroscopy | mdpi.com |
| Intermediate | Carboxylic acids | GC-MS | mdpi.com |
| Final Mineralization | Carbon dioxide, Water | COD/TOC measurements | mdpi.comuni.edu |
Cleavage of Conjugated Chromophore Structure
A primary mechanism in the degradation of the this compound is the cleavage of its conjugated chromophore structure. This structural disruption is directly responsible for the decolorization of the dye. Photodegradation pathways for Ethyl Violet, particularly under anaerobic conditions, have been shown to involve the cleavage of the entire conjugated chromophore structure through both photocatalytic reduction and photocatalytic oxidation researchgate.net.
The destruction of the conjugated system leads to a significant change in the dye's absorption characteristics. As the amount of conjugation in the chromophore system is reduced, a hypsochromic shift (a shift to shorter wavelengths) is observed in the UV-Vis spectrum ajchem-a.com. This spectral change, often accompanied by a decrease in the maximum absorption wavelength (e.g., around 600 nm for related dyes), signifies the rupture of the aromatic rings and the formation of aliphatic or smaller aromatic molecules mdpi.comajchem-a.com.
Table 2: Chromophore Cleavage Characteristics
| Characteristic | Observation | Implication | Reference |
| UV-Vis Spectrum | Hypsochromic shift and decrease in visible absorption (e.g., at 600 nm) | Reduction in conjugation, decolorization | mdpi.comajchem-a.com |
| Degradation Pathway | Cleavage via photocatalytic reduction or oxidation; often competes with N-de-ethylation | Multiple routes to chromophore destruction | researchgate.netajchem-a.com |
| Intermediates | Smaller aromatic compounds, aliphatic molecules; evidence of carbon-centered radicals | Breakdown into less complex structures | mdpi.comresearchgate.net |
Advanced Analytical and Sensing Applications of Ethyl Violet Cation
Spectrophotometric Methods for Detection
Spectrophotometry utilizes the interaction of light with matter to measure the concentration of a chemical species. The distinct spectral characteristics of the ethyl violet cation are exploited in several advanced spectrophotometric methods.
Resonance Rayleigh Scattering (RRS) Techniques
Resonance Rayleigh Scattering is a highly sensitive technique that has been successfully employed for the analysis of macromolecules and trace substances. sciengine.com The method is based on the significant enhancement of Rayleigh scattering intensity when the scattering wavelength is near the absorption band of a molecule or a molecular aggregate. rsc.org The formation of ion-association complexes between the this compound and various anionic target analytes leads to a remarkable increase in RRS intensity, enabling their sensitive determination.
When ethyl violet (EV) interacts with target molecules like emodin (B1671224) (EMO), hyaluronic acid (HA), or anionic surfactants, it forms larger ion-association complexes. rsc.orgnih.govresearchgate.net This aggregation increases the molecular weight and volume, which is a key factor in RRS enhancement. rsc.org The enhanced scattering effect allows for the development of simple, rapid, and highly sensitive analytical methods. sciengine.com For instance, in a near-neutral medium, EV reacts with hyaluronic acid to form a complex, resulting in a significant enhancement of RRS intensity at a maximum wavelength of 326 nm. nih.gov The intensity is directly proportional to the concentration of HA, with a detection limit of 9.6 x 10⁻² µg/mL. nih.gov Similarly, the interaction with emodin in a pH 7.0 buffer medium forms a 1:1 ion-association complex, causing a notable enhancement of the RRS signal at 340 nm. rsc.org
| Analyte | Medium/pH | Maximum RRS Wavelength (nm) | Detection Limit | Reference |
|---|---|---|---|---|
| Hyaluronic Acid (HA) | Near weak acid to neutral | 326 | 9.6 x 10⁻² µg/mL | nih.gov |
| Emodin (EMO) | pH 7.0 Britton-Robinson buffer | 340 | Not Specified | rsc.org |
| Anionic Surfactants (e.g., SDBS) | Weak acid media | 330 and 508 | 1.1 µg/L | researchgate.net |
| Furosemide (FUR)-Pd(II) Chelate | pH 4.5–7.0 Britton-Robinson buffer | 324 | 0.3–4.9 ng/mL | sciengine.com |
UV-Visible Absorption Spectroscopy for Quantitative Analysis
UV-Visible absorption spectroscopy is a widely used quantitative analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. upi.eduresearchgate.netslideshare.net The this compound has a characteristic absorption spectrum in the visible range, which can be modulated by its interaction with other substances or changes in its environment, forming the basis for quantitative analysis. researchgate.net The peak absorbance for ethyl violet is noted at wavelengths around 590-612 nm. rsc.orgrsc.orggoogle.com
This technique has been applied for the quantitative determination of various analytes. One method involves the formation of an ion-association complex between the target analyte and the this compound, which is then extracted into an organic solvent. rsc.org The absorbance of the extract is measured to determine the analyte's concentration. For example, a method for determining copper involves its reduction to copper(I), formation of a dichlorocuprate(I) complex, and subsequent extraction into toluene (B28343) as an ion associate with ethyl violet. rsc.org The absorbance of the toluene solution at 612 nm is proportional to the copper concentration, with an apparent molar absorptivity of 9.65 × 10⁴ L mol⁻¹ cm⁻¹. rsc.org
Another approach is based on the fading reaction of the this compound. When it reacts with certain analytes, such as emodin, the maximum absorption at 590 nm decreases, and the change in absorbance is proportional to the analyte's concentration. rsc.org Furthermore, quantitative spectrophotometric analysis has been used to study the photodeactivation of ethyl violet when exposed to fluorescent light, demonstrating a dose-response relationship between light exposure and the decrease in dye concentration. nih.gov
| Application | Principle | Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| Determination of Copper | Ion-association complex extraction | 612 | Molar absorptivity of 9.65 × 10⁴ L mol⁻¹ cm⁻¹ | rsc.org |
| Determination of Anionic Surfactants | Ion-association complex formation | ~596 | Enables sensitive detection in water samples | google.com |
| Determination of Emodin | Fading reaction of ethyl violet | 590 | Decrease in absorbance is proportional to emodin concentration | rsc.org |
| Study of Photodegradation | Monitoring decrease in concentration | Not Specified | After 24h of light exposure, functional ethyl violet was 16% of baseline | nih.gov |
Evanescent Wave Fiber Optic Sensing
Evanescent wave fiber optic sensing is a technique that utilizes the evanescent field generated during total internal reflection of light within an optical fiber. mdpi.comrsc.org This field extends a short distance into the surrounding medium, allowing it to interact with and detect molecules adsorbed or located very close to the fiber's surface. mdpi.comcore.ac.uk This method offers advantages such as high sensitivity, potential for remote sensing, and the ability to discriminate between surface and bulk effects. core.ac.uk
The this compound is used in this technique to develop sensors for anionic species. A sensor for anionic surfactants, for instance, can detect dodecyl sulfate (B86663) at the mg/L level by using the this compound, which strongly adsorbs to the fiber core. researchgate.net The principle involves concentrating the target analyte on the fiber surface as an ion associate with the this compound. mdpi.com The absorbance of this ion associate is then measured via the attenuation of the evanescent wave. This approach combines the principles of ion association extraction with evanescent-wave fiber optics to achieve high sensitivity and selectivity. mdpi.com The development of such sensors involves coating a declad portion of an optical fiber with the sensing chemistry, enabling the evanescent wave to excite and be absorbed by the analyte complex on the surface. core.ac.uknih.gov
Electrochemical Sensing Platforms
Electrochemical methods offer a powerful alternative for the detection of the this compound, providing high sensitivity, simplicity, and rapid analysis times. nih.govnih.gov These techniques measure changes in electrical properties, such as current or potential, resulting from redox reactions of the analyte.
Square Wave Anodic Stripping Voltammetry (SWASV) for Detection
Square Wave Anodic Stripping Voltammetry (SWASV) is a highly sensitive electrochemical technique for trace analysis. nih.govmdpi.com The method typically involves two steps: a preconcentration or deposition step where the analyte is accumulated onto the working electrode surface at a fixed potential, followed by a stripping step where the potential is scanned, and the accumulated analyte is oxidized (anodic stripping), generating a current peak proportional to its concentration. core.ac.ukcmu.ac.th
A simple and sensitive electrochemical method for the determination of ethyl violet (EV) in aqueous systems has been developed using SWASV. nih.govacs.org In this method, EV exhibits a well-defined oxidation peak at approximately +0.86 V on a modified glassy carbon electrode. nih.govnih.govresearchgate.net The use of the square wave voltammetry (SWV) waveform provides high resolution and fast detection. nih.gov The influence of various experimental parameters, including pH, deposition potential, and accumulation time, is optimized to achieve the highest sensitivity. nih.govresearcher.life Under optimal conditions, this method demonstrates a very low limit of detection, highlighting its high sensitivity for EV. researchgate.netresearcher.life
Modified Electrodes (e.g., COOH-fCNTs/GCE) for Enhanced Sensitivity
The performance of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode. science.govmdpi.com Modifiers can increase the electrode's surface area, improve catalytic activity, and enhance the rate of electron transfer, leading to greater sensitivity and selectivity. mdpi.comresearchgate.net
For the detection of ethyl violet, a glassy carbon electrode (GCE) modified with acidic-functionalized carbon nanotubes (COOH-fCNTs) has proven to be highly effective. nih.govnih.govresearchgate.net The improved performance of the COOH-fCNTs/GCE is attributed to the high surface area and superior catalytic activity of the carbon nanotubes. nih.govacs.org This modification leads to a substantial enhancement in the oxidation peak current of ethyl violet compared to a bare GCE or a GCE modified with non-functionalized CNTs. nih.govacs.org Electrochemical impedance spectroscopy studies confirm that the COOH-fCNTs/GCE has a smaller charge transfer resistance (Rct), indicating more efficient charge transport between the analyte and the electrode surface. researchgate.net This enhanced electrical property is crucial for the high sensitivity achieved, with a reported detection limit of 0.36 nM for ethyl violet. nih.govresearchgate.netresearcher.life
| Electrode Type | Oxidation Potential (V) | Peak Current (Ip) (µA) |
|---|---|---|
| Bare GCE | 0.87 | 12.12 |
| CNTs/GCE | Not Specified | 25.06 |
| HOOC-fCNTs/GCE | Not Specified | 31.40 |
Detection of Anionic Surfactants and Environmental Contaminants
The cationic nature of Ethyl Violet makes it a valuable reagent for the detection of anionic species, particularly surfactants and other environmental pollutants like per- and polyfluoroalkyl substances (PFAS). The primary mechanisms involve colorimetric complexation and ion-pair formation, which enable simple and rapid analytical methods.
The this compound can electrostatically interact with anionic surfactants to form a distinctively colored ion-pair complex. torvergata.it This phenomenon is the basis for several colorimetric detection methods. When an aqueous sample containing anionic surfactants such as PFOA or PFOS is mixed with the Ethyl Violet dye, the positively charged EV cation and the negatively charged head of the surfactant molecule associate to form a neutral ion-pair. torvergata.itnih.gov
This newly formed complex has its hydrophilic terminals blocked, rendering it a more hydrophobic unit that is immiscible in the aqueous phase. torvergata.it The intensity of the color produced by the complex is proportional to the concentration of the anionic surfactant, allowing for quantification. scirp.org This principle has been commercialized in portable test kits, which use Ethyl Violet as a safer alternative to other dyes like methylene (B1212753) blue and less harmful solvents like ethyl acetate (B1210297) instead of chloroform. nih.gov While these tests are effective, they are generally not specific to PFAS and will react with any anionic surfactant present in the sample. nih.gov Therefore, a pre-treatment or separation step, such as solid-phase extraction (SPE), is often required to improve selectivity for specific contaminants like PFAS. nih.gov
The fundamental principle behind the detection of anionic surfactants with the this compound is ion-pair formation. The cationic dye and the anionic surfactant form an electrically neutral, hydrophobic associate in the aqueous sample. torvergata.itscirp.org This ion-pair is then extracted into a small volume of an immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone (MIBK). nih.govmdpi.com
This liquid-liquid extraction step serves two main purposes: it concentrates the analyte from a larger sample volume into a smaller solvent volume, and it separates the analyte from interfering water-soluble species. After vigorous shaking and phase separation, the organic layer containing the colored Ethyl Violet-surfactant complex is isolated. torvergata.itscirp.org The concentration is then determined by measuring the absorbance of the organic phase using spectrophotometry. scirp.orgscirp.org
This ion-pair extraction technique has been successfully applied to detect various anionic surfactants, including PFAS, in water samples. nih.gov By incorporating a solid-phase extraction (SPE) preconcentration step, the limit of detection for PFOA and PFOS can be lowered significantly, reaching levels as low as 0.5 parts per billion (ppb). torvergata.itnih.gov
Table 2: Detection Limits for Anionic Surfactants using this compound
| Analyte | Method | Key Principle | Solvent | Limit of Detection (LOD) | Source(s) |
| Anionic Surfactants (general) | Colorimetric Assay | Ion-Pair Formation | Ethyl Acetate | Not Specified | nih.gov |
| PFOA/PFOS | Colorimetric Test Kit | Ion-Pair Formation | Ethyl Acetate | 10 ppb | torvergata.itnih.gov |
| PFOA/PFOS | Colorimetric Test Kit with SPE | Ion-Pair Formation & Extraction | Ethyl Acetate | 0.5 ppb | torvergata.itnih.gov |
Colorimetric Complexation with Anionic Surfactants (e.g., PFAS)
Bioanalytical Applications (Focusing on chemical interaction and detection methodology)
The strong positive charge and chromophoric properties of the this compound make it suitable for various bioanalytical applications, particularly for the detection of large, negatively charged biomolecules through non-covalent interactions.
The this compound, like other cationic dyes such as Crystal Violet and Acridine Orange, can interact with nucleic acids (DNA and RNA). thermofisher.commdpi.comresearchgate.net This interaction is primarily driven by strong electrostatic attraction between the positively charged dye cation and the negatively charged phosphate (B84403) backbone of the nucleic acid. mdpi.comresearchgate.net
In addition to electrostatic binding, some cationic dyes can bind to nucleic acids via intercalation, where the planar aromatic structure of the dye inserts itself between the base pairs of the DNA double helix. thermofisher.commdpi.com This binding alters the photophysical properties of the dye, often resulting in changes in its absorption or fluorescence spectrum, which can be harnessed for analytical purposes. For instance, the binding of Crystal Violet to yeast RNA causes a significant decrease in its maximum absorption peak, a change that is proportional to the concentration of the RNA. researchgate.net
These interactions form the basis for several detection methodologies. Ethyl Violet can be used as a non-toxic, visible stain for nucleic acids in gel electrophoresis, providing an alternative to mutagenic fluorescent dyes like ethidium (B1194527) bromide. nih.gov The quantification of DNA or RNA in a sample can be achieved by measuring the spectral changes of the this compound upon binding to the nucleic acid. researchgate.net
The this compound readily binds to polyanions, which are polymers with multiple negative charges. Heparin, a highly sulfated glycosaminoglycan, is a prominent biological polyanion. The interaction between cationic dyes and anionic polyelectrolytes like heparin is strong and primarily electrostatic. mdpi.com
When a cationic dye like Ethyl Violet binds to the anionic sites along the heparin polymer chain, the dye molecules are forced into close proximity, leading to stacking and the formation of dye aggregates on the surface of the polyanion. mdpi.com This aggregation induces a "metachromatic effect," which is a characteristic shift in the dye's absorption spectrum, typically a blue shift to a shorter wavelength. mdpi.com The magnitude of this spectral shift is related to the strength of the interaction and the concentration of the polyanion. mdpi.com
This binding reaction can be exploited for the quantitative analysis of heparin. Assays can be designed where the change in the absorbance or color of the Ethyl Violet solution upon the addition of a heparin-containing sample is measured. acs.org The ability of fusion peptides to bind heparin, for example, has been assessed using assays involving Crystal Violet, a structurally similar dye, indicating the utility of this class of compounds in studying interactions with polyanions. researchgate.net
Advanced Spectroscopic and Computational Investigations
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for examining the electronic transitions within the Ethyl Violet cation. The position, intensity, and shape of the absorption bands in its spectrum are highly sensitive to its molecular structure and environment.
The absorption spectrum of the this compound is characterized by shifts in its absorption maxima, which are indicative of changes in its electronic structure. These shifts are categorized as either bathochromic (red shift) to longer wavelengths or hypsochromic (blue shift) to shorter wavelengths.
A bathochromic shift signifies a move to a longer wavelength and lower energy, which can be triggered by factors such as the presence of an auxochrome or a change in solvent polarity. matanginicollege.ac.in For instance, in triarylmethyl cations like Ethyl Violet, substituting a more electron-donating group can lead to a bathochromic shift. case.edu This is because increased electron donation through the π-system lowers the energy required for electronic transition. case.edu Conjugation, the presence of two or more alternating double and single bonds, also results in a bathochromic shift as it delocalizes π-electrons, making them easier to excite. mvpsvktcollege.ac.in
Conversely, a hypsochromic shift , or blue shift, is a shift to a shorter wavelength and higher energy. matanginicollege.ac.in This can be caused by the removal of conjugation or changes in solvent polarity. matanginicollege.ac.in For example, steric hindrance that forces the phenyl rings out of planarity can disrupt conjugation, leading to a hypsochromic shift. matanginicollege.ac.incase.edu
The following table summarizes the types of absorption band shifts and their common causes:
| Shift Type | Description | Common Causes |
| Bathochromic (Red Shift) | Shift to longer wavelength | Increased conjugation, presence of auxochromes, decreased solvent polarity. matanginicollege.ac.inslideshare.net |
| Hypsochromic (Blue Shift) | Shift to shorter wavelength | Removal of conjugation, steric hindrance, increased solvent polarity. matanginicollege.ac.inslideshare.net |
| Hyperchromic | Increase in absorption intensity | Introduction of an auxochrome. matanginicollege.ac.in |
| Hypochromic | Decrease in absorption intensity | Distortion of the chromophore. matanginicollege.ac.in |
The UV-Visible spectrum of the this compound is also sensitive to intermolecular interactions, such as aggregation and ion-pairing. These associations can lead to significant changes in the absorption bands.
Aggregation , the self-association of dye molecules, is a common phenomenon in aqueous solutions and on surfaces. cambridge.org The formation of dimers and higher-order aggregates of Ethyl Violet is reflected in its UV-Visible spectrum. cambridge.org High charge-density surfaces can induce the formation of H-aggregates, where the dye cations associate in a face-to-face arrangement. cambridge.org This type of aggregation typically results in a blue shift of the absorption band. wordpress.com Conversely, J-aggregates, which are less densely packed, absorb light at higher wavelengths, causing a red shift. cambridge.org
Ion-association is another factor that influences the spectral properties of the this compound. In non-polar solvents, triphenylmethane (B1682552) dyes like Crystal Violet, a close relative of Ethyl Violet, exist as ion pairs with their counter-ions. cdnsciencepub.com This interaction can be disrupted by the addition of polar solvents, leading to the formation of solvated ions and causing dramatic changes in the visible absorption spectrum. cdnsciencepub.com The formation of an ion-association complex between the this compound and an anion can lead to a decrease in the intensity of the main absorption band and the appearance of new spectral features. For example, the interaction between the this compound and the emodin (B1671224) anion results in the formation of a 1:1 ion-association complex, which enhances the resonance Rayleigh scattering signal. rsc.org
The following table illustrates the effect of molecular association on the UV-Visible spectrum of triphenylmethane dyes:
| Association Type | Spectral Change | Description |
| H-aggregation | Blue shift | Face-to-face association of dye cations. cambridge.orgwordpress.com |
| J-aggregation | Red shift | Less densely-packed aggregates. cambridge.org |
| Ion-pairing | Changes in absorption bands | Formation of a complex between the dye cation and a counter-ion. cdnsciencepub.com |
The polarity of the solvent has a profound effect on the electronic transitions of the this compound, a phenomenon known as solvatochromism . scielo.br The interaction between the dye cation and solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the absorption maximum. scielo.br
In polar solvents, the interaction between the solvent and the dye cation can lead to a reduction in the symmetry of the dye, which is reflected as a shoulder on the shorter wavelength side of the main absorption band. plymouth.ac.uk This effect is attributed to specific interactions, such as hydrogen bonding, between the solvent and the dye. scielo.br For triphenylmethane dyes, an increase in the polarity of the medium can lead to a lower energy of electronic transition, suggesting that the excited state is more polar than the ground state and is better stabilized by polar solvents. scielo.br
The nature of the solvent also dictates whether the dye exists as a solvated ion or an ion-pair. In non-polar solvents, triphenylmethane dyes tend to form ion-pairs, while in polar solvents, they exist as solvated ions. cdnsciencepub.com This transition from an ion-pair to a solvated ion upon the addition of a polar solvent to a non-polar solution causes significant changes in the visible absorption spectrum. cdnsciencepub.com The temperature of the solution can also influence the solvent-solute interactions. For instance, in alcoholic solutions of Crystal Violet, lowering the temperature leads to increased self-association of the solvent molecules, which in turn decreases the interaction between the solvent and the dye cation. cdnsciencepub.com This results in the disappearance of the short-wavelength component of the absorption band. cdnsciencepub.com
Correlation of Spectral Changes with Molecular Association
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and vibrations of the this compound. These methods are complementary, as they are sensitive to different types of molecular vibrations. acs.org
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. acs.org This technique is particularly useful for identifying functional groups and probing structural changes in molecules. mdpi.com The FTIR spectrum of a molecule is unique and can be considered its "molecular fingerprint."
In the context of the this compound, FTIR can be used to monitor structural changes that occur during its interaction with other substances. For example, when cationic dyes like Crystal Violet are adsorbed onto a material, new bands can appear in the FTIR spectrum, indicating the formation of new chemical bonds or interactions. arabjchem.org Specifically, bands corresponding to –C—N–, –C=N–, and –C=C– stretching in polyheterocycles may be observed after adsorption. arabjchem.org
Shifts in the positions of existing peaks can also provide evidence of interaction. For instance, shifts in the peaks corresponding to hydroxyl (O-H) and carbonyl (C=O) groups on an adsorbent material after interaction with a cationic dye suggest the involvement of these groups in the adsorption process. deswater.com The appearance or disappearance of certain bands can also indicate chemical reactions, such as the participation of an aldehyde group in a cross-linking process. mdpi.com
The following table provides a summary of characteristic FTIR absorption peaks relevant to the study of Ethyl Violet and its interactions:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3427 | O-H stretching | Indicates the presence of hydroxyl groups. mdpi.com |
| 2928 | Symmetric C-H stretching | Characteristic of alkyl groups. mdpi.com |
| 1582, 1358, 1164 | C=C in aromatic ring, C-N stretching | Characteristic of Crystal Violet, a related dye. chesci.com |
| 1042 | C-O stretching in C-O-C linkages | Found in polysaccharide structures. mdpi.com |
Raman spectroscopy is based on the inelastic scattering of photons by a molecule. acs.org The resulting Raman spectrum provides information about the vibrational modes of the molecule and is complementary to FTIR spectroscopy. acs.org A key advantage of Raman spectroscopy is its ability to study samples in aqueous solutions, as water is a weak Raman scatterer.
Resonance Raman spectroscopy is a particularly powerful variant of this technique. capes.gov.br When the excitation wavelength is close to an electronic transition of the molecule, the intensity of certain Raman bands is greatly enhanced. acs.org This allows for the selective study of the chromophoric part of a molecule. cdnsciencepub.com
For triphenylmethane dyes like Ethyl Violet, resonance Raman spectroscopy has been used to investigate the influence of the solvent on their structure and aggregation state. capes.gov.br The technique can detect changes in vibrational modes brought about by aggregation, ion-pair formation, and ion-dipole interactions. capes.gov.br Studies on Crystal Violet have used resonance Raman spectra to determine the propeller-like structure of the ion and to make detailed vibrational assignments. angleo.it These assignments often describe the vibrations in terms of coupled vibrations of the substituted benzene (B151609) rings. angleo.it
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes
Mass Spectrometry Techniques for Intermediate Characterization
Mass spectrometry, coupled with chromatographic separation, is a powerful tool for identifying the transient and varied chemical species that form during the breakdown of the this compound.
HPLC-ESI-MS is a primary technique for identifying intermediates in the degradation of ethyl violet. researchgate.netd-nb.infonih.gov This method is particularly suited for analyzing the N-de-ethylation and oxidative degradation pathways that occur during photocatalytic processes. researchgate.netacs.org In studies involving ZnO and TiO2 photocatalysts, HPLC-ESI-MS has been instrumental in detecting a wide array of intermediates. researchgate.netntcu.edu.tw
The degradation of ethyl violet often proceeds through competitive reactions, including the stepwise N-de-ethylation and the destruction of the conjugated chromophore structure. researchgate.netacs.org HPLC-ESI-MS analysis has successfully identified mono-, di-, tri-, tetra-, penta-, and hexa-N-de-ethylated species of ethyl violet. researchgate.net The process involves separating the degradation products using a C18 column with a mobile phase gradient, often consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol, which is then introduced into the ESI source of the mass spectrometer. d-nb.infontcu.edu.tw
During the photocatalytic degradation of ethyl violet using TiO2 under anaerobic conditions, eighteen different photodegraded intermediates were identified and characterized using HPLC-PDA-ESI-MS. ntcu.edu.tw The initial this compound (m/z = 456.51) was observed to degrade into various smaller molecules. ntcu.edu.tw Similarly, in a study with ZnO dispersions, twenty-six intermediates were detected, including products of both N-de-ethylation and oxidative degradation. researchgate.netd-nb.infonih.gov These oxidative products included compounds like 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4′-diethylaminobenzophenone (DDBP), as well as their N-de-ethylated and hydroxyethylated derivatives. researchgate.netacs.org
The table below summarizes key intermediates of ethyl violet degradation identified by HPLC-ESI-MS in a study using TiO2 photocatalyst. ntcu.edu.tw
Table 1: Ethyl Violet Degradation Intermediates Identified by HPLC-ESI-MS
| Component ID | m/z (mass-to-charge ratio) |
|---|---|
| A (Ethyl Violet) | 456.51 |
| B | 428.48 |
| C | 400.46 |
| D | 400.52 |
| E | 372.44 |
| F | 372.37 |
| G | 344.41 |
| H | 344.41 |
| I | 316.39 |
| a | 325.41 |
| b | 297.38 |
| c | 269.29 |
| d | 269.29 |
| e | 241.33 |
| f | 213.17 |
| g | 166.21 |
GC-MS is employed to identify volatile and semi-volatile intermediates formed during the degradation of the this compound. nih.govntcu.edu.tw This technique is particularly useful in studies of photocatalytic degradation where the complex organic structure of the dye is broken down into smaller, more volatile fragments. acs.orgntcu.edu.tw
In the photocatalytic reduction of ethyl violet using TiO2 under anaerobic conditions, Headspace-GC-MS was used to detect photoreduction intermediates. ntcu.edu.tw The analysis identified several volatile organic compounds, indicating the cleavage of the dye's chromophore structure and the degradation of its phenyl skeleton. ntcu.edu.tw The identified volatile intermediates included benzene, toluene (B28343), ethylbenzene, and xylene (BTEX), as well as ethane (B1197151) and diethylamine (B46881). ntcu.edu.tw The presence of these compounds confirms the breakdown of the aromatic rings and the ethyl groups of the this compound.
Another study on the photocatalytic degradation of a similar triphenylmethane dye, Basic Violet 4, using GC-MS identified the formation of N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid. acs.org These findings suggest that similar volatile intermediates are likely formed during the degradation of ethyl violet.
The table below lists volatile intermediates identified by GC-MS during the anaerobic photocatalytic degradation of Ethyl Violet. ntcu.edu.tw
Table 2: Volatile Intermediates of Ethyl Violet Degradation Identified by GC-MS
| Compound | Retention Time (min) |
|---|---|
| Benzene | 18.35 |
| Toluene | 24.57 |
| Ethylbenzene | 29.96 |
| p-Xylene | 30.39 |
| m-Xylene | 30.39 |
| o-Xylene | 31.91 |
High-Performance Liquid Chromatography - Electrospray Ionization - Mass Spectrometry (HPLC-ESI-MS)
X-Ray Diffraction (XRD) and Morphological Analysis
XRD and SEM are essential for characterizing the physical properties of materials used in the adsorption of the this compound, providing information on their crystalline structure and surface morphology.
X-ray Diffraction (XRD) is a key technique for analyzing the crystalline structure of adsorbents before and after their interaction with the this compound. It helps in understanding how the adsorption process might alter the adsorbent's physical nature. jmaterenvironsci.com For instance, in the study of clay minerals modified with surfactants for ethyl violet removal, XRD was used to determine changes in the basal spacing of the clay layers, confirming the successful modification of the material. pjoes.com
When using adsorbents like modified rice husk, XRD patterns often show weak and unresolved peaks, which is indicative of an amorphous nature. nih.gov This amorphous quality can be advantageous for biosorption, as it may allow dye ions to penetrate the surface more readily. nih.gov After adsorption of crystal violet, a dye structurally similar to ethyl violet, it was observed that there was no significant change in the peak intensity in the XRD patterns of the modified rice husk, which was attributed to the amorphous character of the lignin, cellulose (B213188), and hemicellulose components. nih.gov
In other cases, the adsorption of the dye can lead to a decrease in the crystallinity of the adsorbent. For example, when using an activated carbon prepared from Samanea saman pods, the XRD spectrum before adsorption showed characteristic intensity peaks indicating a crystalline nature. jmaterenvironsci.com After dye adsorption, the absence of these peaks suggested that the crystalline nature was distorted, pointing towards a physical adsorption mechanism between the activated carbon and the dye. jmaterenvironsci.com Similarly, studies on ZnO/Zn films used for ethyl violet degradation have employed XRD to characterize the formation of ZnO nanostructures. d-nb.infonih.gov
Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface texture and morphology of adsorbents. jmaterenvironsci.compjoes.com It provides direct visual evidence of how the surface of an adsorbent changes upon uptake of the this compound.
Before adsorption, materials like modified clays (B1170129), activated carbons, or various biomass-based adsorbents typically exhibit a heterogeneous and often porous surface with irregularities that can serve as active sites for adsorption. pjoes.commdpi.com For example, SEM analysis of organoclays prepared for ethyl violet removal was used to assess their surface morphology. pjoes.com Similarly, SEM images of an adsorbent from motherwort biomass showed a microstructure with numerous irregularities and pores before dye adsorption. mdpi.com
After the adsorption of ethyl violet or similar dyes, SEM images consistently show a significant change in the surface morphology. The surface often appears smoother and less cavernous, suggesting that the dye molecules have filled the available pores and covered the surface irregularities. mdpi.comd-nb.infodeswater.com For instance, after crystal violet adsorption on Trifolium repens stem powder, the initially rough surface became smoother as a layer of dye formed on the adsorbent. d-nb.info This change from a bright, porous surface to one with dark spots occupied by the dye indicates effective adsorption into the cavities and pores of the adsorbent material. jmaterenvironsci.com
Characterization of Adsorbent Structural Changes
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure, reactivity, and spectroscopic properties of the this compound. jetjournal.org These studies complement experimental findings by explaining the underlying mechanisms of its interactions and degradation.
Computational studies have been used to investigate the chemical reactivity of triphenylmethane dyes like crystal violet, a close analogue of ethyl violet. jetjournal.org DFT-based descriptors can predict the reactivity of dye molecules, helping to justify experimental adsorption results. jetjournal.org For example, calculations of the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity; a smaller gap often correlates with higher reactivity. jetjournal.org
Time-dependent DFT (TD-DFT) calculations are particularly useful for understanding the electronic absorption spectra of these dyes. rsc.org For the crystal violet cation, TD-DFT combined with models like the polarizable continuum model (PCM) to simulate solvent effects has been used to investigate the origins of its spectral features. rsc.org Such studies have explored how factors like torsional disorder and environmental perturbations break the molecule's D3 symmetry, leading to a splitting of the degenerate excited states and the appearance of a characteristic shoulder in the absorption spectrum. rsc.org
Furthermore, DFT can be used to model the interaction between the this compound and adsorbent surfaces or photocatalysts. aip.orguanl.mx By calculating binding energies and analyzing molecular orbitals, researchers can understand the nature of the adsorption (physisorption vs. chemisorption) and identify the most favorable interaction sites. tubitak.gov.tr These theoretical investigations are invaluable for designing more efficient materials and processes for the removal and degradation of ethyl violet from aqueous environments. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the ground-state electronic structure of complex molecules like the this compound. tum.de While direct DFT studies on the this compound are not extensively documented in the reviewed literature, comprehensive research on the closely analogous triphenylmethane dye, Crystal Violet (CV+), provides significant insights. The structural and electronic similarities between Ethyl Violet and Crystal Violet, which differ only in the substitution of N-ethyl for N-methyl groups, allow for the extrapolation of key findings.
DFT calculations on the optimized ground-state structure of the analogous CV+ cation reveal a high degree of symmetry, specifically a D₃ symmetry. rsc.org This propeller-like structure is characterized by a three-fold rotational axis. A critical finding from these calculations is the nature of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the next highest orbital (HOMO−1) are found to be degenerate, a direct consequence of the molecule's D₃ symmetry. rsc.org These two orbitals are crucial in defining the electronic transitions of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor orbital for these transitions. rsc.org
The electronic properties and the potential for photoluminescence in related systems can be analyzed through DFT, which helps in understanding how structural disorder and symmetry breaking can create localized electronic levels within the band gap. researchgate.net In the case of the CV+ cation, the degeneracy of the HOMO and HOMO-1 orbitals is a key feature of its electronic structure in a vacuum or a non-interacting environment. rsc.org However, this degeneracy is sensitive to external perturbations, which forms the basis for understanding its complex spectral features in solution. rsc.org
Table 1: Summary of DFT Findings for the Analogous Crystal Violet (CV+) Cation
| Parameter | Finding | Significance | Source |
|---|---|---|---|
| Ground-State Geometry | D₃ Symmetry | Indicates a highly symmetric, propeller-like structure. | rsc.org |
| Frontier Orbitals | Degenerate HOMO and HOMO−1 | This degeneracy is a direct result of the D₃ symmetry and is fundamental to its primary electronic transitions. | rsc.org |
| Key Orbitals | HOMO, HOMO-1, LUMO | The S₁ and S₂ excited states arise from transitions involving these orbitals. | rsc.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for computing the electronic excited states and absorption spectra of molecules from first principles. rsc.orgohio-state.eduuci.edu It extends the framework of DFT to time-dependent phenomena, making it ideal for simulating how molecules respond to oscillating electric fields, such as light. uci.eduarxiv.org
For the analogous Crystal Violet (CV+) cation, TD-DFT calculations have been instrumental in deciphering its complex absorption spectrum, which famously features a main peak with a prominent shoulder. rsc.org TD-DFT calculations performed on the gas-phase, D₃-symmetric structure of CV+ show that the two lowest-lying, dipole-allowed electronic excitations (to states S₁ and S₂) are degenerate. rsc.org This corresponds to a single absorption band and arises from the degeneracy of the HOMO and HOMO-1 orbitals. rsc.org
The appearance of the shoulder in the experimental spectrum in solution has long been a subject of debate. TD-DFT calculations, especially when coupled with models that account for environmental effects, have provided clarity. Vibronic simulations based on TD-DFT indicate that Jahn-Teller effects, an intramolecular symmetry-breaking mechanism, are negligible for the isolated cation at low temperatures. rsc.org Instead, the spectral splitting and the appearance of the shoulder in room-temperature solutions are attributed primarily to intermolecular effects. rsc.org The fluctuating electrostatic potential of the surrounding solvent molecules breaks the D₃ symmetry of the chromophore, which lifts the degeneracy of the S₁ and S₂ states. rsc.org This phenomenon is described as an intermolecular, Jahn-Teller-like symmetry-breaking effect. rsc.org The accuracy of these predictions is dependent on the choice of the exchange-correlation functional used in the calculation. aps.org
Table 2: TD-DFT Investigation of Excited States for the Analogous Crystal Violet (CV+) Cation
| Feature | TD-DFT Result | Implication | Source |
|---|---|---|---|
| Primary Excitations | Two degenerate S₁ and S₂ states in the gas phase. | Corresponds to a single theoretical absorption peak for the isolated, symmetric molecule. | rsc.org |
| Origin of States | Transitions from the degenerate HOMO/HOMO-1 pair to the LUMO. | Confirms the role of frontier orbitals in the primary absorption band. | rsc.org |
| Spectral Shoulder | Arises from the lifting of S₁/S₂ degeneracy due to solvent-induced symmetry breaking. | Demonstrates that the environment plays a critical role in the observed spectrum. | rsc.org |
| Computational Model | Vibronic simulations combined with molecular dynamics. | Provides a comprehensive model that accounts for both electronic and environmental dynamics. | rsc.org |
Molecular Dynamics Simulations of Solvent-Solute Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the complex and dynamic interactions between a solute, like the this compound, and its surrounding solvent molecules. mdpi.com These simulations model the atomic motions over time, offering critical insights into how the environment influences molecular properties. chemrxiv.org For ionic species, the inclusion of polarization effects in the force fields used for MD simulations can be crucial for accurately predicting properties. acs.org
In the context of the analogous Crystal Violet (CV+) cation, MD simulations have been pivotal in understanding the origins of its spectral features in solution. rsc.org By simulating the behavior of the CV+ cation in a solvent box (e.g., water or toluene) at room temperature, researchers can sample numerous geometric configurations and solvent environments. rsc.org The results from these simulations demonstrate that the solvent is not a passive medium but an active participant in determining the cation's electronic properties. rsc.org
The simulations reveal that the fluctuating electrostatic field created by the disordered solvent molecules is the primary cause of the symmetry breaking in the CV+ cation. rsc.org This dynamic interaction lifts the degeneracy of the frontier orbitals (HOMO and HOMO-1), which in turn splits the excited states and gives rise to the shoulder in the absorption spectrum. rsc.org Furthermore, in non-polar solvents, MD simulations suggest that the interaction with the counter-ion, which can form a close contact pair with the cation, also contributes significantly to breaking the molecular symmetry. rsc.org In polar solvents, this ion-pairing effect is largely shielded by the solvent molecules. rsc.org
Table 3: Insights from Molecular Dynamics (MD) Simulations on the Analogous Crystal Violet (CV+) Cation System
| Phenomenon | MD Simulation Finding | Significance | Source |
|---|---|---|---|
| Solvent Effect | The fluctuating electrostatic potential of the solvent breaks the cation's D₃ symmetry. | Identifies the primary mechanism for the splitting of the absorption band in polar solutions. | rsc.org |
| Symmetry Breaking | Torsional disorder of the phenyl rings and non-covalent interactions with solvent molecules contribute to symmetry breaking. | Provides a detailed picture of how the environment perturbs the chromophore's structure and electronics. | rsc.org |
| Counter-ion Interaction | Forms a contact pair in non-polar solvents, inducing symmetry breaking. | Highlights a different mechanism of spectral broadening in non-polar vs. polar media. | rsc.org |
| Simulation Approach | MD simulations combined with a cumulant approach for spectra computation. | Allows for the direct calculation of solution-phase spectra from first-principles dynamics. | rsc.org |
Fractal Analysis for Photocatalyst Microstructure and Kinetics
Fractal analysis is a mathematical tool used to characterize complex and irregular structures, such as the surfaces of photocatalytic materials. bg.ac.rs In the context of Ethyl Violet degradation, fractal analysis has been applied to investigate the relationship between the microstructure of a photocatalyst and the kinetics of the dye's decomposition. mdpi.comgrafiati.com
One study investigated the photocatalytic degradation of Ethyl Violet using a manganese-doped strontium titanate (Mn@SrTiO₃) photocatalyst. bg.ac.rsmdpi.com Since photocatalytic activity is highly dependent on the catalyst's surface morphology and grain microstructure, fractal analysis was employed to provide a more detailed characterization. mdpi.comresearcher.life The analysis was used to estimate the Hausdorff dimension of the photocatalyst's grain structure, which quantifies its complexity and roughness. bg.ac.rsmdpi.com
Based on fractal regression analysis, a Hausdorff dimension of 1.13679 was determined for the Mn@SrTiO₃ photocatalyst. mdpi.comgrafiati.com This fractal dimension was then used to develop a suitable kinetic model for the photodegradation of Ethyl Violet. The experimental data for the dye's degradation showed a strong correlation with a fractal-like pseudo-zero-order kinetic model. mdpi.comgrafiati.com This finding is significant as it directly links the geometric and surface properties of the photocatalyst, as described by a fractal dimension, to the rate and mechanism of the chemical reaction. bg.ac.rs Such analyses contribute to a deeper understanding of how to design more efficient photocatalysts for water treatment applications. mdpi.comresearchgate.net
Table 4: Fractal Analysis Data for the Photocatalytic Degradation of Ethyl Violet
| Parameter | Value/Model | Description | Source |
|---|---|---|---|
| Photocatalyst | Manganese-doped Strontium Titanate (Mn@SrTiO₃) | The material used to induce the degradation of Ethyl Violet under light. | bg.ac.rsmdpi.com |
| Analytical Method | Fractal Regression Analysis | Used to analyze the complex microstructure of the photocatalyst grains. | mdpi.comgrafiati.com |
| Hausdorff Dimension | 1.13679 | A fractal dimension that quantifies the shape and complexity of the catalyst's grain structure. | mdpi.comgrafiati.com |
| Kinetics Model | Fractal-like pseudo-zero order | The kinetic model that best described the experimental degradation data for Ethyl Violet. | mdpi.comgrafiati.com |
Future Research Directions and Emerging Trends
Development of Novel Materials for Enhanced Interaction and Degradation
The development of novel materials represents a critical area for advancing the interaction and degradation of Ethyl Violet cation. Research is directed towards designing highly efficient photocatalytic materials that can effectively degrade the dye. Beyond traditional photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO2), studies are exploring composites such as xylan (B1165943)/PVA/TiO2 and Ho/TiO2 nanoparticles to improve degradation rates researchgate.netresearchgate.net. The investigation of cerium dioxide (CeO2) heterostructures, potentially incorporating zinc, also shows promise for enhanced photocatalytic performance researchgate.net.
In the realm of adsorption, the focus is on creating materials with tailored properties for efficient removal of cationic dyes like Ethyl Violet. This includes the exploration of sulfonated graphene oxide (GO-SO3H), which exhibits strong electrostatic and dispersion interactions with positively charged dyes researchgate.net. Similarly, eco-friendly composites such as kaolinite-cellulose (Kaol/Cel) are being developed, demonstrating high adsorption capacities through multiple interaction mechanisms including electrostatic, n-π, dipole-dipole, and hydrogen bonding mdpi.com. Metal-Organic Frameworks (MOFs) are also gaining attention for their tunable porosity and ability to effectively adsorb and separate organic dyes dokumen.pubresearchgate.net. Furthermore, the immobilization of magnetic nanoparticles, such as iron(II,III) oxide (Fe3O4), onto supports like bentonite (B74815), is being investigated for their dual capability in dye degradation and adsorption, offering easy separation after treatment sci-hub.se.
Exploration of Advanced Oxidation Processes Beyond Photocatalysis
While photocatalysis has been extensively studied for this compound degradation, future research is increasingly exploring other Advanced Oxidation Processes (AOPs) to achieve more efficient and comprehensive removal. These include, but are not limited to, electrochemical oxidation, Fenton and photo-Fenton processes, ozonation, radiolysis, and sonolysis researchgate.netresearchgate.netmostwiedzy.plmdpi.comacs.org.
Sonochemical degradation, for instance, has demonstrated significant efficacy, achieving over 98% degradation of this compound under specific conditions mostwiedzy.plmdpi.com. Electrochemical methods are also being investigated for both the detection and degradation of this compound, offering precise control over the oxidative environment researchgate.net. Emerging AOPs such as nonthermal plasmas and supercritical water oxidation processes are also areas of interest for their potential to generate highly reactive species for dye decomposition acs.orgmdpi.com. The role of persulfate-mediated processes, which primarily involve sulfate (B86663) radical anions, is another promising avenue for future research into the degradation of persistent organic pollutants like this compound mostwiedzy.pl.
Integration of this compound in Multifunctional Sensing Platforms
The unique optical and electrochemical properties of this compound make it a compelling candidate for integration into multifunctional sensing platforms. Research is moving towards developing systems where this compound can serve as a key component or indicator for detecting various analytes. An example of this trend is the development of "Multifunctional Ethyl Violet@NH2-MIL-88B(Fe) Hybrids" for CRISPR-Cas12a-assisted triple-mode detection of specific biological targets, highlighting its potential in advanced biosensing applications acs.org.
Further exploration includes its use in photoelectrochemical and electrochemical sensing platforms, potentially leveraging its interaction with functionalized materials like carbon nanotubes for enhanced sensitivity and selectivity in detecting environmental contaminants acs.org. The application of anionic Metal-Organic Frameworks (MOFs) that can selectively interact with cationic organic dyes, including this compound, for fluorescent sensing of metal ions (e.g., Fe3+ ions) also represents a significant future direction researchgate.net. Moreover, the fundamental understanding of surface-enhanced Raman spectroscopy (SERS) mechanisms involving triphenylmethane (B1682552) dyes like this compound on noble metal nanoparticles (e.g., silver) could lead to the design of highly sensitive SERS-active materials for diverse analytical applications researchgate.net.
Computational Design of this compound-Based Systems
Computational chemistry and materials science are increasingly vital for the rational design and optimization of systems involving this compound. Future research will heavily rely on computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to predict and understand the behavior of this compound at a molecular level.
This includes computationally designing novel materials for enhanced adsorption by predicting interaction mechanisms (e.g., electrostatic, π-π stacking, hydrogen bonding) between the dye and adsorbent surfaces researchgate.net. Computational studies can also elucidate the complex degradation pathways of this compound under various conditions, identifying key intermediates and optimizing reaction parameters for complete mineralization researchgate.net. Furthermore, computational approaches can aid in the design of new this compound derivatives with tailored properties for specific applications, such as improved photostability or enhanced sensing capabilities researchgate.netacs.org. This predictive power can significantly accelerate the discovery and development of this compound-based technologies.
Understanding Long-Term Environmental Fates and Transformation Products
A crucial area for future research involves a deeper understanding of the long-term environmental fates and transformation products of this compound. While some studies have identified numerous intermediates during degradation processes (e.g., 26 intermediates from photocatalysis by ZnO, and photoreduction products like benzene (B151609), toluene (B28343), ethylbenzene, xylene (BTEX), ethane (B1197151), and diethylamine (B46881) under anaerobic conditions) researchgate.netresearchgate.net, a comprehensive assessment of their persistence, mobility, and potential ecotoxicity is essential.
Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), will be instrumental in identifying and quantifying a broader range of transformation products under various environmental conditions (e.g., different pH levels, presence of co-contaminants, varying light exposure) nih.gov. Research will also focus on evaluating the ecotoxicological profiles of these transformation products, as some intermediates may be more toxic than the parent compound nih.govacademie-sciences.fr. Furthermore, developing predictive models for environmental fate, incorporating processes like dissolution, sorption, complexation, heteroaggregation, sedimentation, and resuspension, will be critical to assess the long-term impact of this compound and its derivatives in aquatic and terrestrial ecosystems acs.org. Understanding biodegradation pathways and the role of microbial communities in the natural attenuation of this compound will also be a significant area of investigation.
Q & A
Q. Methodological Guidance
- Report adsorbent synthesis protocols (e.g., cation exchange in clays ).
- Detail characterization data (SEM, XRD, zeta potential) in supplementary materials .
- Use IUPAC-recommended units for concentration (mg/L) and adsorption capacity (mg/g) .
- Share datasets in repositories like Zenodo or ChemRxiv for transparency .
Table 1: Critical Variables in EV Adsorption Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
